Cas no 781609-71-0 (2'-Deoxycytidine-5',5''-d2)

2'-Deoxycytidine-5',5''-d2 Chemical and Physical Properties
Names and Identifiers
-
- 2'-Deoxycytidine-5',5''-d2
- 781609-71-0
-
- Inchi: 1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i4D2
- InChI Key: CKTSBUTUHBMZGZ-YNJVSGIFSA-N
- SMILES: O1[C@H](C[C@@H]([C@H]1C([2H])([2H])O)O)N1C(N=C(C=C1)N)=O
Computed Properties
- Exact Mass: 229.10315940g/mol
- Monoisotopic Mass: 229.10315940g/mol
- Isotope Atom Count: 2
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 355
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.8
- Topological Polar Surface Area: 108Ų
2'-Deoxycytidine-5',5''-d2 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D232657-1mg |
2'-Deoxycytidine-5',5''-d2 |
781609-71-0 | 1mg |
$224.00 | 2023-05-18 | ||
TRC | D232657-10mg |
2'-Deoxycytidine-5',5''-d2 |
781609-71-0 | 10mg |
$1774.00 | 2023-05-18 |
2'-Deoxycytidine-5',5''-d2 Related Literature
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
Additional information on 2'-Deoxycytidine-5',5''-d2
2'-Deoxycytidine-5',5''-d2: A Comprehensive Overview
2'-Deoxycytidine-5',5''-d2 (CAS No. 781609-71-0) is a deuterated nucleoside analog that has garnered significant attention in the fields of molecular biology, pharmacology, and drug discovery. This compound is a derivative of deoxycytidine, with two deuterium atoms incorporated at the 5' and 5'' positions, making it a valuable tool for studying nucleic acid metabolism, enzyme kinetics, and drug design. The deuterium substitution introduces unique properties that enhance its utility in both research and therapeutic applications.
The structural modification of 2'-Deoxycytidine-5',5''-d2 allows it to serve as a substrate for various enzymes, including DNA polymerases and nucleoside transporters. Recent studies have highlighted its role in understanding the mechanisms of nucleoside salvage pathways, which are critical for DNA synthesis and repair. By incorporating deuterium, this compound enables researchers to track metabolic pathways with greater precision, providing insights into the dynamics of nucleotide recycling in cells.
One of the most promising applications of 2'-Deoxycytidine-5',5''-d2 lies in its potential as an antiviral agent. Emerging research has demonstrated its ability to inhibit viral replication by targeting essential enzymes such as reverse transcriptase and ribonucleotide reductase. For instance, studies on HIV-1 reverse transcriptase have shown that this deuterated analog can effectively compete with natural substrates, thereby reducing viral load and preventing the progression of infection. These findings underscore its potential as a novel therapeutic option for treating viral infections.
In addition to its antiviral properties, 2'-Deoxycytidine-5',5''-d2 has also been explored for its role in cancer therapy. By modulating the activity of enzymes involved in DNA repair and replication, this compound can selectively target cancer cells while sparing normal cells. Recent clinical trials have focused on its ability to enhance the efficacy of existing chemotherapeutic agents by sensitizing tumor cells to DNA-damaging drugs. This dual functionality makes it a versatile candidate for combination therapies in oncology.
The synthesis of 2'-Deoxycytidine-5',5''-d2 involves advanced chemical techniques, including enzymatic catalysis and isotopic labeling. Researchers have developed efficient methods to produce this compound at scale, ensuring its availability for both academic and industrial applications. The use of deuterium in its structure not only enhances its stability but also provides a means to study isotopic effects on biochemical reactions, further expanding its utility in research.
Recent advancements in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have enabled detailed characterization of 2'-Deoxycytidine-5',5''-d2 at the molecular level. These techniques have provided insights into its conformational dynamics and interactions with biological macromolecules, paving the way for the development of next-generation nucleoside analogs. The integration of computational modeling with experimental data has further accelerated the discovery of novel applications for this compound.
In conclusion, 2'-Deoxycytidine-5',5''-d2 (CAS No. 781609-71-0) is a multifaceted compound with significant implications for biomedical research and therapeutic development. Its unique properties, derived from deuterium substitution, make it an invaluable tool for studying nucleic acid metabolism, enzyme kinetics, and drug design. As ongoing research continues to uncover new applications for this compound, it holds great promise for advancing our understanding of fundamental biological processes and improving human health.
781609-71-0 (2'-Deoxycytidine-5',5''-d2) Related Products
- 1354490-33-7(Methyl (2S,4S)-4-(2-Chloro-4-methoxyphenoxy)-2-pyrrolidinecarboxylate Hydrochloride)
- 1805662-44-5(6-Cyano-2-difluoromethyl-3-methylbenzenesulfonyl chloride)
- 86243-64-3(ALPHA-SARCIN)
- 2228583-65-9(methyl 6-(3-amino-2,2-dimethylcyclopropyl)pyridine-3-carboxylate)
- 100861-05-0(4-(Propan-2-yloxy)benzene-1-sulfonamide)
- 708967-57-1(Methyl 2-amino-4-oxopentanoate)
- 1955520-36-1(2-(dimethylamino)-6-{methyl(pyrrolidin-3-yl)aminomethyl}-3,4-dihydropyrimidin-4-one hydrochloride)
- 1354015-20-5((S)-2-Amino-3,N-dimethyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-butyramide)
- 2377610-99-4(1-Methyl-4-(methoxycarbonyl)pyrrole-2-boronic acid pinacol ester)
- 924868-88-2(2-{5-Methyl-2-4-(trifluoromethyl)phenyl-1,3-thiazol-4-yl}acetic acid)



